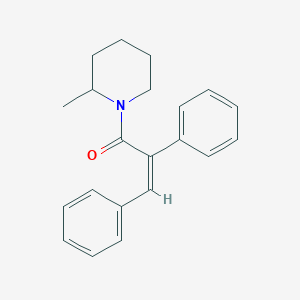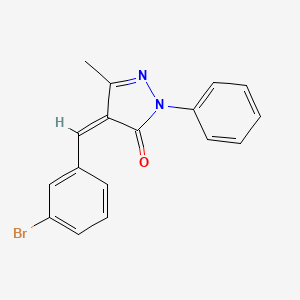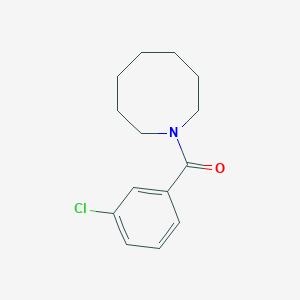
1-(2,3-diphenylacryloyl)-2-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-diphenylacryloyl)-2-methylpiperidine, also known as DPA-MP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry and drug discovery. This compound is a member of the acryloylpiperidine family and has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of 1-(2,3-diphenylacryloyl)-2-methylpiperidine is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve memory and learning. The compound has also been shown to have anti-inflammatory and analgesic effects, which can be beneficial in the treatment of various diseases. Additionally, the compound has been shown to have antioxidant properties, which can protect against oxidative stress.
实验室实验的优点和局限性
The advantages of using 1-(2,3-diphenylacryloyl)-2-methylpiperidine in lab experiments include its availability, ease of synthesis, and its potential therapeutic applications. The compound has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using this compound in lab experiments. The compound has not been extensively studied in vivo, and its safety profile is not well established.
未来方向
There are several future directions for research on 1-(2,3-diphenylacryloyl)-2-methylpiperidine. One direction is to further investigate the potential therapeutic applications of the compound, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's safety profile in vivo and to determine its pharmacokinetics and pharmacodynamics. Additionally, future research could focus on developing analogs of the compound with improved potency and selectivity.
合成方法
The synthesis of 1-(2,3-diphenylacryloyl)-2-methylpiperidine involves the reaction of 2,3-diphenylacryloyl chloride with 2-methylpiperidine in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized for large-scale production, and the compound is readily available for research purposes.
科学研究应用
1-(2,3-diphenylacryloyl)-2-methylpiperidine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
(Z)-1-(2-methylpiperidin-1-yl)-2,3-diphenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-17-10-8-9-15-22(17)21(23)20(19-13-6-3-7-14-19)16-18-11-4-2-5-12-18/h2-7,11-14,16-17H,8-10,15H2,1H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVAUQKZTDSAFL-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)

![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
![N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B5369539.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)
![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5369570.png)
![(1S*,6R*)-9-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5369572.png)
![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)